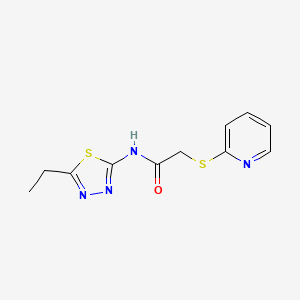
1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. TFMPP has been found to have various applications in scientific research, including the study of the nervous system, neurotransmitters, and drug interactions.
作用机制
The mechanism of action of TFMPP is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. TFMPP has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects on the body. It has been found to increase the release of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety. TFMPP has also been found to have an inhibitory effect on the reuptake of serotonin, which can lead to an increase in serotonin levels in the brain.
实验室实验的优点和局限性
TFMPP has various advantages and limitations when used in laboratory experiments. One advantage is that it has a high affinity for serotonin receptors, which makes it an ideal compound for studying the effects of serotonin on the nervous system. However, one limitation is that TFMPP can have off-target effects on other neurotransmitters, which can make it difficult to isolate the effects of serotonin.
未来方向
There are various future directions for the study of TFMPP. One direction is to study the effects of TFMPP on different serotonin receptor subtypes to understand its mechanism of action better. Another direction is to study the effects of TFMPP on different neurotransmitter systems to understand its off-target effects better. Additionally, the development of more selective TFMPP analogs could lead to the development of new drugs for the treatment of mood disorders and anxiety.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has various applications in scientific research. It has been extensively studied for its effects on the nervous system, including its effects on serotonin receptors. TFMPP has various advantages and limitations when used in laboratory experiments, and there are various future directions for its study. Overall, TFMPP has the potential to lead to the development of new drugs for the treatment of mood disorders and anxiety.
合成方法
The synthesis of TFMPP involves the reaction of 4-chlorobenzyl chloride with 4-ethoxybenzylamine in the presence of a base. The resulting product is then reacted with piperazine to produce TFMPP. This synthesis method has been widely used in the laboratory to produce TFMPP for scientific research purposes.
科学研究应用
TFMPP has been extensively studied in scientific research for its effects on the nervous system. It has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. TFMPP has also been found to have an inhibitory effect on the reuptake of serotonin, which can lead to an increase in serotonin levels in the brain.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-23-19-9-3-16(4-10-19)15-21-11-13-22(14-12-21)18-7-5-17(20)6-8-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKPPLLEWKFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)
![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)
![1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)

![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

![N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5668430.png)
![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)
![N,N-dimethyl-2-oxo-1-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5668444.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)

